2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
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Overview
Description
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The presence of dichlorophenyl and methylsulfanylphenyl groups enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenyl and methylsulfanylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate
- 2-[1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethyl]-1H-imidazol-3-ium-3-yl]-2-methylpropanoate
- 4-(2,4-Dichlorophenyl)-2-pyrimidinamine
Uniqueness
Compared to similar compounds, 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and methylsulfanylphenyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C19H14Cl2N2O2S |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C19H14Cl2N2O2S/c1-26-14-5-2-12(3-6-14)17-8-9-19(25)23(22-17)11-18(24)15-7-4-13(20)10-16(15)21/h2-10H,11H2,1H3 |
InChI Key |
DCQHOSLOSGNTOC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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